HIV-1 Tat-Dependent Transcription Inhibition: 3-Oxime vs. Cyclobutyl Oxime Scaffold Comparison in TZM-bl Cells
The simple 3-oxime derivative (18BIOder, 6-chloro-7-methyl-1H-indole-2,3-dione 3-oxime) demonstrated statistically significant inhibition of HIV-1 Tat-dependent transcription in TZM-bl cells at 1.0 μM concentration. The target compound possesses a cyclobutyl substituent at the 3-oxime position—a bulkier, hydrophobic moiety expected to modulate binding kinetics and selectivity relative to the simple oxime. Quantitative direct comparison data for the cyclobutyl derivative in this assay are not publicly available; however, the oxime scaffold's baseline activity establishes the isatin C3 position as a critical SAR vector where substituent variation yields differential biological outcomes.
| Evidence Dimension | HIV-1 Tat-dependent transcription inhibition (luciferase reporter) |
|---|---|
| Target Compound Data | Not directly tested in this assay; structure incorporates cyclobutyl oxime ether at C3 (bulkier substituent vs. OH) |
| Comparator Or Baseline | 18BIOder (6-chloro-7-methyl-1H-indole-2,3-dione 3-oxime): 1.0 μM treatment produced significant reduction in RLU vs. DMSO control in TZM-bl cells |
| Quantified Difference | Qualitative structural differentiation: cyclobutyl O-ether replaces free oxime OH; impact on activity not directly quantified in available data |
| Conditions | TZM-bl cells transfected with 0.5 μg Tat plasmid, 48 h post-drug treatment, triplicate luciferase assays |
Why This Matters
The C3 oxime substituent is a validated SAR handle for transcriptional activity modulation in this scaffold class, making the cyclobutyl variant a structurally differentiated probe for exploring steric and lipophilic effects at this position.
- [1] PMC Article PMC3911635, Figure 1. 18BIOder inhibits HIV-1 Tat-dependent transcription in TZM-bl cells at 1.0 μM. Luciferase assay data showing statistical significance vs. DMSO. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3911635/figure/F1/ View Source
